molecular formula C11H8Br2N2O B1437783 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine CAS No. 1017789-01-3

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine

Cat. No. B1437783
M. Wt: 344 g/mol
InChI Key: BNYGLIORSSWISH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is a chemical compound with the molecular formula C11H8Br2N2O . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine are not directly available from the search results. The molecular weight is reported to be 344.00 .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine and its derivatives have been studied for their antiviral properties. For instance, derivatives of 5-bromopyrimidine exhibited inhibitory activity against DNA viruses, such as herpes simplex virus, cytomegalovirus, and varicella-zoster virus. Some derivatives also showed significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Inhibitors in Biochemical Reactions

Compounds derived from 5-bromo-2,4-bis(benzyloxy)pyrimidine, including 5-bromopyrimidine derivatives, have been evaluated as inhibitors in various biochemical reactions. They demonstrated inhibitory activity against enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, which play crucial roles in nucleic acid metabolism (Goudgaon et al., 1993).

Spectroscopic and Computational Analysis

The 5-bromopyrimidine derivatives have also been subject to extensive spectroscopic and computational studies, such as density functional theory (DFT) and molecular docking, to understand their electronic properties, molecular geometry, and potential interactions with biological targets (Chandralekha et al., 2020).

Synthesis of Novel Derivatives

Research has been conducted to develop new synthetic routes for creating novel derivatives of 5-bromopyrimidine, which can be utilized in further medicinal chemistry applications. These derivatives may have potential uses in various pharmaceutical applications (Rahimizadeh et al., 2007).

Antitumor Activity

5-Bromopyrimidine derivatives have also been synthesized and tested for their antitumor activity. They were evaluated in vitro for cytotoxicity against cancer cell lines, demonstrating varying degrees of effectiveness (Gupta et al., 1989).

Biochemical Studies

Further biochemical studies have explored the reactivity pattern of bromonucleosides, including 5-bromopyrimidine derivatives, induced by radicals such as 2-hydroxypropyl radicals. This research is crucial for understanding the chemical behavior of these compounds in biological systems (Zdrowowicz et al., 2015).

Future Directions

The future directions for the use of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine are not specified in the search results. It is mentioned that it is used for proteomics research , suggesting that it may have applications in the study of proteins and their functions.

properties

IUPAC Name

5-bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c1-7-2-3-10(9(13)4-7)16-11-14-5-8(12)6-15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYGLIORSSWISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650602
Record name 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine

CAS RN

1017789-01-3
Record name 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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